Comparative Thermal Stability: Alliin vs. Allicin Half-Life in Aqueous Solution
Alliin demonstrates markedly superior thermal stability compared to its metabolite allicin. Kinetic studies show alliin thermal degradation in aqueous solution follows first-order kinetics (k = 4.38×10^17 exp(-142494/RT)) with a half-life of 577.5 hours at 60°C and an extrapolated half-life of 104 days at 25°C [1]. In contrast, allicin degradation in aqueous solution is far more rapid, with reported half-lives on the order of hours, necessitating specialized stabilization strategies for any practical use [2]. This stability differential is the foundational reason alliin, not allicin, is the preferred form for long-term storage, precise dosing in research, and incorporation into shelf-stable nutraceutical or pharmaceutical formulations.
| Evidence Dimension | Thermal Stability (Half-Life at Specified Temperature) |
|---|---|
| Target Compound Data | t1/2 = 577.5 h at 60°C; t1/2 = 32.08 h at 80°C; t1/2 = 9.3 h at 89°C; Extrapolated t1/2 = 104 d at 25°C |
| Comparator Or Baseline | Allicin: t1/2 ~ hours (aqueous solution, room temperature) |
| Quantified Difference | Alliin half-life at 60°C is approximately 10-100 times longer than allicin at room temperature |
| Conditions | Aqueous solution; thermal degradation kinetics via HPLC; allicin data from literature |
Why This Matters
Procurement of alliin over allicin is essential for applications requiring shelf-stable, precisely dosed material, as allicin's instability precludes its use as a reliable research reagent or formulation ingredient without complex encapsulation.
- [1] Huang X, Chen Z. Thermal Decomposition Kinetics of Alliin. Shipin Kexue / Food Science. 2017;38(3):1-5. View Source
- [2] Wang J, et al. Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic. npj Science of Food. 2025;9:Article 25. View Source
